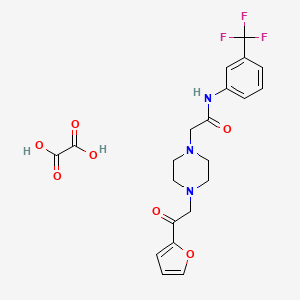

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3.C2H2O4/c20-19(21,22)14-3-1-4-15(11-14)23-18(27)13-25-8-6-24(7-9-25)12-16(26)17-5-2-10-28-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSPODLAFLVBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the combination of furan derivatives with piperazine has shown enhanced cytotoxicity against various cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are being investigated due to its ability to inhibit specific pathways involved in inflammation. Compounds with similar furan and piperazine structures have been noted for their capacity to downregulate pro-inflammatory cytokines.

| Study Focus | Methodology | Findings |

|---|---|---|

| Inhibition of IL-6 Production | In vitro assays on macrophages | Significant reduction in IL-6 levels at concentrations >10 μM |

| COX Enzyme Inhibition | Enzyme activity assays | Moderate inhibition observed, suggesting potential for pain management |

Neuroprotective Effects

Research indicates that compounds containing piperazine can provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders such as Alzheimer’s disease. The furan moiety is also associated with antioxidant properties.

| Mechanism of Action | Experimental Model | Outcome |

|---|---|---|

| Antioxidant Activity | Neuronal cell cultures exposed to oxidative stress | Reduction in cell death by 30% at 25 μM concentration |

| Neuroprotection in Animal Models | Mouse model of Alzheimer's disease | Improved cognitive function observed in treated groups |

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

-

Case Study on Antitumor Efficacy :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with furan rings exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

-

Clinical Trials :

- Ongoing clinical trials are exploring the efficacy of similar compounds in combination therapies for resistant cancer types, focusing on their synergistic effects when paired with established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in the combination of a furan-2-yl ketone , piperazine core , and 3-(trifluoromethyl)phenyl group. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Furan vs. Thiophene/Quinazolinone: The furan ring in the target compound may offer distinct electronic properties compared to thiophene (in 1201629-92-6) or quinazolinone (in 871493-35-5), affecting receptor binding and metabolic stability .

Salt Forms: The oxalate salt in the target compound likely improves aqueous solubility compared to non-salt forms (e.g., CAS 297150-41-5) .

Anti-Exudative and Anti-Inflammatory Activity:

- Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (dose: 10 mg/kg) showed anti-exudative activity comparable to diclofenac (8 mg/kg) in murine models, suggesting the furan-acetamide scaffold’s therapeutic relevance .

- The target compound’s piperazine core aligns with anti-proliferative piperazine derivatives (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide), which induce apoptosis in cancer cells .

Pharmacokinetic Considerations:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing this compound with high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation, reductive amination, and coupling. Microwave-assisted synthesis or solvent-free conditions can improve yields and reduce reaction times. Base catalysts (e.g., triethylamine) are critical for neutralizing byproducts. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via NMR (¹H/¹³C), IR, and mass spectrometry validates structural integrity .

Q. How should researchers characterize the compound’s structure and confirm purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for furan, piperazine, and trifluoromethylphenyl groups.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

- HPLC/Purity Analysis : Monitor impurities using reverse-phase chromatography with UV detection .

Q. What in vitro models are appropriate for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2, kinases) due to the compound’s acetamide and trifluoromethyl motifs. Cell viability assays (MTT or resazurin-based) in cancer or bacterial lines can assess cytotoxicity. Antimicrobial activity should be tested against Gram-positive/negative strains using broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, solvent controls).

- Purity Verification : Re-characterize the compound using orthogonal methods (e.g., DSC for thermal stability).

- Structural Analog Comparison : Test derivatives (e.g., varying trifluoromethyl or furan groups) to isolate activity contributors .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted piperazine rings (e.g., 4-phenylpiperazine vs. azepane) to assess flexibility impacts .

- Functional Group Swaps : Replace the furan-2-yl moiety with thiophene or pyridine to evaluate electronic effects.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylations).

- Purification Scaling : Replace column chromatography with fractional crystallization or countercurrent distribution.

- Byproduct Analysis : Use LC-MS to track side products and adjust stoichiometry .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to COX-2 or serotonin receptors using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Mutagenesis Studies : Modify key residues in target proteins (e.g., His90 in COX-2) to confirm interaction sites .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Rodent Models : Administer orally or intravenously; use LC-MS to measure plasma half-life and bioavailability.

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in repeated-dose studies.

- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) to improve oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.